molecular formula C20H27ClN2O B11225886 5-(2-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

5-(2-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B11225886
M. Wt: 346.9 g/mol
InChI Key: SWVDXPFYXFCJGI-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a hexylcyclohexyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(2-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into specific binding sites, influencing its activity and effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-(4-methylcyclohexyl)-1,2,4-oxadiazole
  • 5-(2-Chlorophenyl)-3-(4-ethylcyclohexyl)-1,2,4-oxadiazole
  • 5-(2-Chlorophenyl)-3-(4-propylcyclohexyl)-1,2,4-oxadiazole

Uniqueness

5-(2-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The hexylcyclohexyl group provides increased hydrophobicity and steric bulk, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H27ClN2O

Molecular Weight

346.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H27ClN2O/c1-2-3-4-5-8-15-11-13-16(14-12-15)19-22-20(24-23-19)17-9-6-7-10-18(17)21/h6-7,9-10,15-16H,2-5,8,11-14H2,1H3

InChI Key

SWVDXPFYXFCJGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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